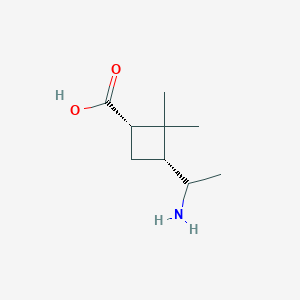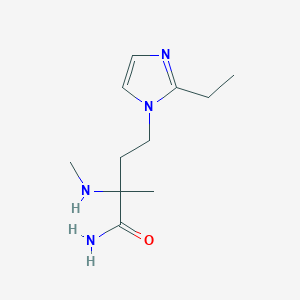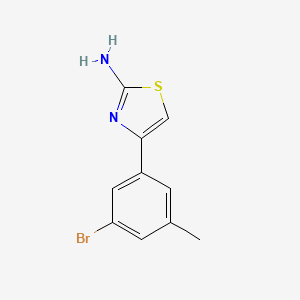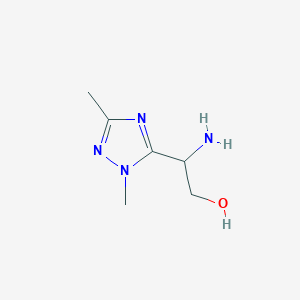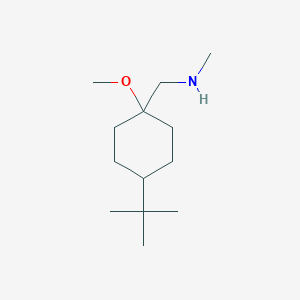![molecular formula C9H10N4O2 B13624538 1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid is a heterocyclic compound featuring a bipyrazole core structure
Méthodes De Préparation
The synthesis of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid typically involves the formation of the bipyrazole core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones, cyclization reactions can form the bipyrazole core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipyrazole core allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparaison Avec Des Composés Similaires
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid can be compared with other similar compounds, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
1’-Ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde: A compound with a similar core structure but different substituents.
The uniqueness of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications.
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-(1-ethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-5-6(4-10-13)7-3-8(9(14)15)12-11-7/h3-5H,2H2,1H3,(H,11,12)(H,14,15) |
Clé InChI |
WCHDQZDHQRFRCW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=NNC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




